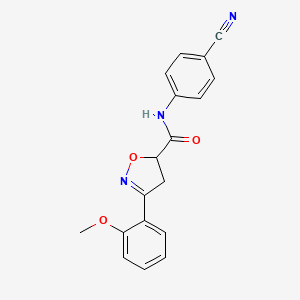
N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a chemical compound with the following structure:
C16H14N2O3S
. - It belongs to the class of oxazole derivatives, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- The compound’s systematic name reflects its substituents: a cyano group (CN) on the phenyl ring at position 4, a methoxy group (OCH₃) on the phenyl ring at position 2, and an oxazole ring fused to a carboxamide group.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use established methods for constructing oxazole rings and amide linkages.
- Industrial production methods likely involve multi-step processes, including cyclization reactions and amide bond formation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Oxidation: Oxidation of the thioether group (methylthio) could yield the corresponding sulfoxide or sulfone.
Reduction: Reduction of the cyano group could lead to an amine.
Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution reactions.
Common Reagents: For oxidation, reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used. Reduction may involve lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its structural features.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal therapeutic applications.
Industry: It may find use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism remains speculative without specific studies. understanding its interactions with cellular components (e.g., proteins, nucleic acids) is crucial.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Similar compounds include other oxazole derivatives, such as N-(4-cyanophenyl)-N’-(2-methoxyphenyl)urea and N-(4-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide .
- Highlighting its uniqueness requires detailed structural and functional comparisons.
Remember that while I’ve provided an overview, further research and experimental data are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-5-3-2-4-14(16)15-10-17(24-21-15)18(22)20-13-8-6-12(11-19)7-9-13/h2-9,17H,10H2,1H3,(H,20,22) |
InChI Key |
BPVUCPWCGLEVDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















